2-Nitrodiphenylamine
CAS No.: 119-75-5
Cat. No.: VC20762231
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119-75-5 |
---|---|
Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 2-nitro-N-phenylaniline |
Standard InChI | InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H |
Standard InChI Key | RUKISNQKOIKZGT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Melting Point | 167.9 °F (NTP, 1992) 75.0 °C |
Introduction
Basic Information and Chemical Identity
2-Nitrodiphenylamine is an organic compound with the molecular formula C12H10N2O2. It is a nitrated derivative of diphenylamine, appearing as a red solid typically in flake or powder form . The compound has a molecular weight of 214.22 and is registered under CAS number 119-75-5 . While it exhibits polar characteristics due to its nitro group, it remains predominantly hydrophobic in nature .
The compound is known by several synonyms in scientific and industrial contexts, including 2-Nitro-N-phenylaniline, Nitrodiphenylamine, Sudan Yellow 1339, and others . Its chemical structure features a nitro group (-NO2) attached to one of the phenyl rings of diphenylamine, specifically at the ortho position.
Physical and Chemical Properties
2-Nitrodiphenylamine possesses distinct physical and chemical characteristics that define its behavior in various applications. Table 1 summarizes the key physical and chemical properties of this compound.
Property | Value |
---|---|
Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 |
Physical State | Solid |
Color | Red |
Melting Point | 74-76°C (literature) |
Boiling Point | 346°C |
Density | 1.36 |
Vapor Density | 10.7 (vs air) |
Refractive Index | 1.6660 (estimate) |
Flash Point | 346°C |
Water Solubility | Negligible |
Organic Solubility | Slightly soluble in chloroform, DMSO, methanol (with sonication) |
pKa | -3.39±0.20 (Predicted) |
Table 1: Physical and Chemical Properties of 2-Nitrodiphenylamine
The compound's limited water solubility but moderate solubility in organic solvents reflects its predominantly hydrophobic character despite containing polar functional groups. This property profile influences its applications and handling characteristics in industrial settings.
Applications and Industrial Uses
2-Nitrodiphenylamine serves several important functions across different industries, with its primary application being as a stabilizer in energetic materials.
Propellant and Explosive Stabilization
The most significant application of 2-nitrodiphenylamine is as a stabilizer in double-base (DB) rocket propellants . It plays a crucial role in extending the shelf-life of explosives containing nitrocellulose or nitroglycerin by neutralizing the degradation products that would otherwise lead to autocatalytic decomposition .
In these applications, 2-nitrodiphenylamine functions by trapping nitrogen oxides (particularly NO2) that are released during the gradual decomposition of nitric acid esters in the propellant formulation . This chemical scavenging action prevents these acidic species from accelerating further decomposition of the energetic material, thereby enhancing stability and safety.
The compound is typically incorporated at concentrations of 1-2% in propellant formulations. Higher concentrations (exceeding 2%) have been found to degrade the ballistic properties of the propellant . The stabilizer content naturally depletes over time as it reacts with decomposition products. When the remaining content falls below 0.5% (from an initial 2%), increased surveillance of the munition becomes necessary, and levels below 0.2% warrant immediate disposal to prevent potential autoignition .
Synthetic Intermediate and Research Applications
Beyond its role as a stabilizer, 2-nitrodiphenylamine serves as an intermediate in the synthesis of various organic compounds, particularly dyes . Its chemical structure makes it a valuable precursor in organic synthesis pathways.
Additionally, researchers have utilized 2-nitrodiphenylamine as a fluorescent probe to study nitric oxide in biological processes . This analytical application leverages the compound's distinctive chemical properties and reactivity with nitrogen-containing species.
Chemical Reactivity and Synthesis
2-Nitrodiphenylamine participates in several notable chemical reactions that form the basis of both its applications and laboratory uses.
Nitrogen Oxide Scavenging
In its primary role as a stabilizer, 2-nitrodiphenylamine reacts with nitrogen oxides released during the decomposition of nitrated materials. The nitro group and secondary amine functionality in the molecule allow it to trap these reactive species effectively, forming additional nitrated products in the process . This reactivity underlies its effectiveness as a stabilizer in propellant formulations.
Cyclization Reactions
Research has demonstrated that 2-nitrodiphenylamine can undergo novel cyclization reactions to form phenazines and their N-oxides. These transformations can occur in both acidic and alkaline media, providing synthetic routes to complex heterocyclic structures . Similarly, the related 2,2′-dinitrodiphenylamines can be cyclized to phenazines under alkaline redox conditions using hydrazine and activated metal . These reactions represent valuable synthetic pathways in organic chemistry.
Classification Category | Rating |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Risk Codes | Xi (Irritant) |
Safety Statements | 26-36-37/39 |
WGK Germany | 3 |
Table 2: Safety Classification of 2-Nitrodiphenylamine
Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
---|---|---|---|---|
TRC | N504458 | (2-Nitrophenyl)phenylamine | 5g | $100 |
TRC | N504458 | (2-Nitrophenyl)phenylamine | 50g | $275 |
American Custom Chemicals Corporation | CHM0021629 | 2-NITRO DIPHENYL AMINE 95.00% | 50MG | $693 |
American Custom Chemicals Corporation | CHM0021629 | 2-NITRO DIPHENYL AMINE 95.00% | 500MG | $1501.50 |
Santa Cruz Biotechnology | sc-216260 | 2-Nitrodiphenylamine | 100g | $127.00 |
Table 3: Commercial Availability and Pricing of 2-Nitrodiphenylamine
This pricing information indicates that the compound is available in various quantities to suit different research and industrial needs, with the cost per gram generally decreasing with larger quantities.
Related Compounds and Alternatives
Several related compounds serve similar functions to 2-nitrodiphenylamine, particularly in stabilizer applications. These include 4-nitrodiphenylamine, N-nitrosodiphenylamine, N-methyl-p-nitroaniline (MNA, also used in IMX-101), and diphenylamine (DPA) . The choice between these stabilizers depends on specific application requirements, compatibility with other formulation components, and performance characteristics.
Each of these alternatives offers different stability profiles, reactivity patterns, and compatibility characteristics, making them suitable for specific applications within the broader category of energetic material stabilization.
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